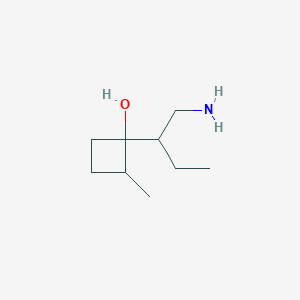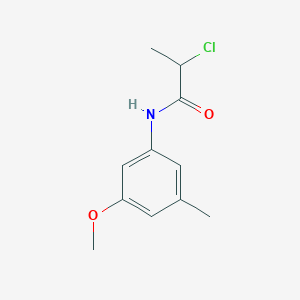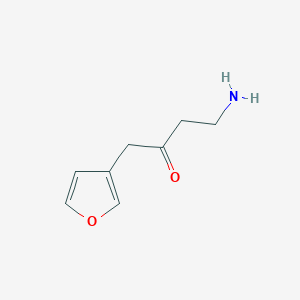
4-Amino-1-(furan-3-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(furan-3-yl)butan-2-one is an organic compound with the molecular formula C8H11NO2 It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(furan-3-yl)butan-2-one can be achieved through multi-component reactions involving aromatic amines, aldehydes, and acetylenic esters. One-pot synthesis methods are often employed to streamline the process and improve yields. For instance, a multi-component condensation reaction involving 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines can be used . The reaction is typically carried out under reflux conditions in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of efficient catalysts, such as HY Zeolite nano-powder, can enhance the reaction efficiency and yield . The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-(furan-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(furan-3-yl)butan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and antiviral properties. It is used in the synthesis of novel therapeutic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(furan-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial enzymes or interfere with viral replication processes. Molecular docking studies have shown that it can bind to key proteins, disrupting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic Acid: Another furan derivative with antibacterial properties.
5-Nitrofuran-2-yl Derivatives: Known for their antimicrobial activity.
Uniqueness
4-Amino-1-(furan-3-yl)butan-2-one is unique due to its specific structural features, such as the presence of both an amino group and a furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-amino-1-(furan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H11NO2/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6H,1,3,5,9H2 |
InChI-Schlüssel |
FWRYWLHFPGUHIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1CC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


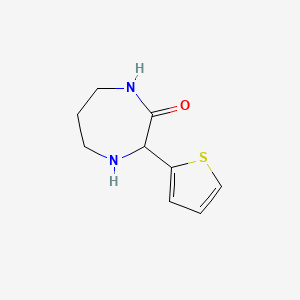
![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

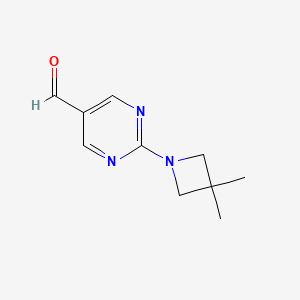
![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
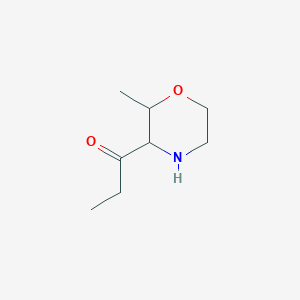
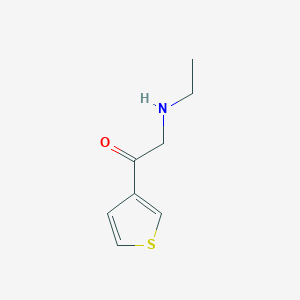
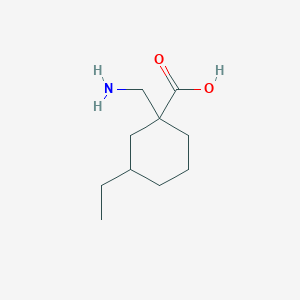
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)

